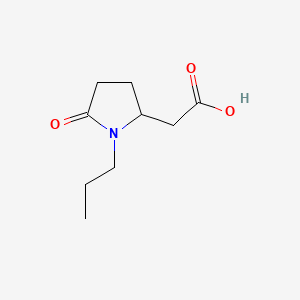

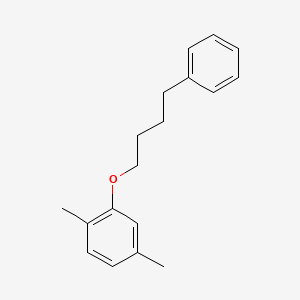

![molecular formula C20H31N3O6S B584446 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea CAS No. 1346598-40-0](/img/structure/B584446.png)

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea is a useful research compound. Its molecular formula is C20H31N3O6S and its molecular weight is 441.543. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition for Medical Applications

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea, due to its structural relation to urea derivatives, may share some applications with urease inhibitors, which have been intensively studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Urease inhibitors prevent the hydrolysis of urea into ammonia and carbon dioxide, a process that contributes to the pathogenicity of these infections. Despite the clinical use of acetohydroxamic acid, a known urease inhibitor with severe side effects, the search for safer and more effective alternatives is ongoing, highlighting the potential for novel urea derivatives in this domain (Kosikowska & Berlicki, 2011).

Biomarker Utility in Tobacco Exposure and Cancer Research

Compounds structurally related to urea, including metabolites of carcinogens found in tobacco, serve as biomarkers for assessing exposure to harmful substances and studying their role in cancer development. The quantification of such metabolites in urine provides valuable insights into the body's exposure to carcinogens, contributing to research on tobacco-related cancers and potentially guiding public health interventions (Hecht, 2002).

Urea Biosensors for Health and Environmental Monitoring

The development of urea biosensors, utilizing urease for detecting and quantifying urea concentrations, represents a significant application in both health monitoring and environmental protection. These biosensors, through the bio-catalytic action of urease, can identify abnormal urea levels, which are indicative of various diseases and conditions, such as renal failure and liver disorders. Additionally, urea detection in environmental samples helps in assessing water quality and controlling pollution (Botewad et al., 2021).

Urea's Role in Ruminant Nutrition and Environmental Impact

In agriculture, urea is a crucial non-protein nitrogen source for ruminants, used to economize feed proteins. Research on urea utilization in ruminants has expanded to include molecular biotechnologies for analyzing urea-degrading bacteria and urea nitrogen metabolism. This not only improves the efficiency of urea use in animal diets but also addresses environmental concerns related to nitrogen loss through volatilization and leaching, contributing to greenhouse gas emissions and groundwater pollution (Jin et al., 2018).

Therapeutic Potential in Protein Misfolding Diseases

The structural characteristics of urea derivatives make them intriguing candidates for treating diseases associated with protein misfolding. By acting as chemical chaperones, these compounds can prevent misfolded protein aggregation and alleviate stress on the endoplasmic reticulum, potentially offering therapeutic benefits for a range of conditions, including neurodegenerative diseases and metabolic disorders (Kolb et al., 2015).

Properties

IUPAC Name |

tert-butyl N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O6S/c1-20(2,3)29-19(26)21-13-12-14-4-10-17(11-5-14)30(27,28)23-18(25)22-15-6-8-16(24)9-7-15/h4-5,10-11,15-16,24H,6-9,12-13H2,1-3H3,(H,21,26)(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVZKVCXNPLEOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCC(CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104200 |

Source

|

| Record name | Carbamic acid, N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-40-0 |

Source

|

| Record name | Carbamic acid, N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

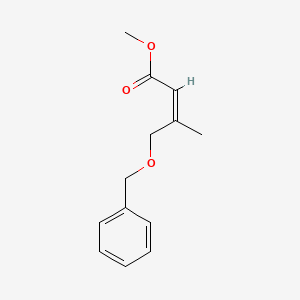

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)

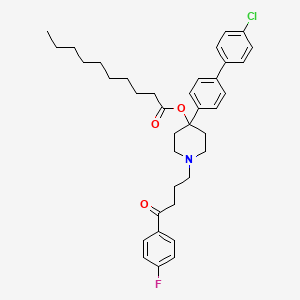

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)

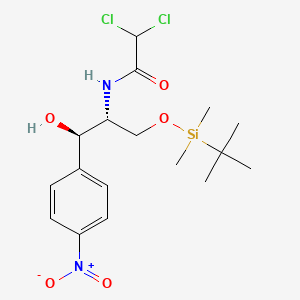

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)